N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine
Description
N4-(2,5-Dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine is a nitropyrimidine derivative characterized by a pyrimidine core substituted at multiple positions:
- Position 2: A morpholin-4-yl group (C₄H₈NO), a six-membered heterocycle containing one oxygen and one nitrogen atom.
- Position 4: A 2,5-dimethoxyphenylamine substituent (C₈H₁₀NO₂), providing electron-donating methoxy groups.
- Position 5: A nitro group (NO₂), which strongly influences electronic properties.
- Position 6: An unsubstituted amino group (NH₂).
Its molecular formula is C₁₈H₂₄N₆O₄, with a molecular weight of 388.4 g/mol and a purity of 98% (CAS: 714255-71-7) .
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O5/c1-25-10-3-4-12(26-2)11(9-10)18-15-13(22(23)24)14(17)19-16(20-15)21-5-7-27-8-6-21/h3-4,9H,5-8H2,1-2H3,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSFLLDHYXRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the nitro group through nitration reactions. The dimethoxyphenyl group can be attached via electrophilic aromatic substitution, and the morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the nitro group and the morpholine ring suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: The target compound features a mono-substituted N4 (2,5-dimethoxyphenyl) and a heterocyclic group at position 2 (morpholin-4-yl), distinguishing it from bis-substituted derivatives like 5f or 5h .
Steric and Solubility Effects : The morpholin-4-yl group may improve solubility in polar solvents relative to alkyl (5k) or brominated aryl substituents (5h) .
Physicochemical Properties
- Melting Points : Bis-aryl derivatives (e.g., 5j: 195–197°C) generally have higher melting points than alkyl-substituted analogs (e.g., 5k: 84–86°C), reflecting stronger intermolecular forces . The target compound’s melting point is unreported but is expected to fall between these ranges due to its mixed substituent profile.
- Purity : The target compound is listed at 98% purity, comparable to industrially synthesized analogs .
Theoretical and Computational Insights
- Reactivity : Computational studies (e.g., Gaussian16) on related nitropyrimidines suggest that substituents influence transition-state energetics and solvent interactions . The morpholin-4-yl group in the target compound may stabilize intermediates via hydrogen bonding or dipole interactions.
Biological Activity
N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine, a synthetic organic compound, belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a nitro group , a morpholine ring , and a dimethoxyphenyl group . The structural formula can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 674363-26-9
Structural Representation
| Component | Description |
|---|---|
| Pyrimidine Ring | Core structure |
| Nitro Group | Substituent affecting reactivity |
| Morpholine Ring | Enhances solubility and bioavailability |
| Dimethoxyphenyl Group | Contributes to biological activity |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the nitro group and morpholine ring suggests potential interactions with nucleophilic sites in proteins or enzymes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in signaling pathways related to immune responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.
Study 1: Anticancer Activity
A study investigated the compound's effects on cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Study 2: Neurological Effects
Research involving animal models demonstrated that the compound improved cognitive functions in scopolamine-induced amnesia models. The efficacy was attributed to its action as a D5 receptor partial agonist, enhancing dopaminergic signaling.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives known for their biological activities.
| Compound Name | Biological Activity |
|---|---|
| N4-(2-methoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine | Moderate anticancer properties |
| N4-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5-nitropyrimidine | Potent D1 receptor agonist |
| N4-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine | Neuroprotective effects |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration of Pyrimidine Core : Introduction of the nitro group.
- Electrophilic Aromatic Substitution : Attachment of the dimethoxyphenyl group.
- Nucleophilic Substitution : Formation of the morpholine ring.
Industrial Production Considerations
Optimization of synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and green chemistry principles are often employed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
